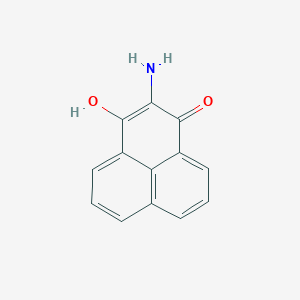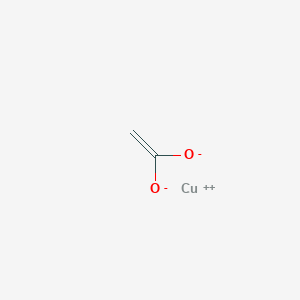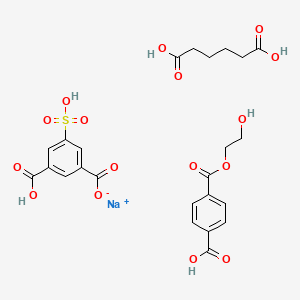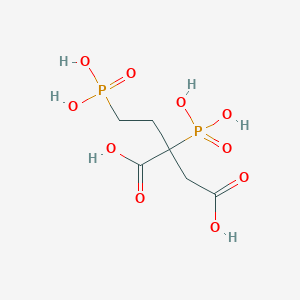![molecular formula C16H36ClNO B14487562 N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride CAS No. 64632-07-1](/img/structure/B14487562.png)
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride is a quaternary ammonium compound with the molecular formula C16H36ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride typically involves the reaction of N,N-diethylamine with nonyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides and alcohols.
Reduction: Amines and hydrocarbons.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar surfactant properties.
N,N-Diethyl-N-methylethanaminium chloride: Another quaternary ammonium compound with comparable applications.
Uniqueness
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride is unique due to its specific alkyl chain length, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Eigenschaften
CAS-Nummer |
64632-07-1 |
|---|---|
Molekularformel |
C16H36ClNO |
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
triethyl(nonoxymethyl)azanium;chloride |
InChI |
InChI=1S/C16H36NO.ClH/c1-5-9-10-11-12-13-14-15-18-16-17(6-2,7-3)8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XCFTVSHFDAUQKR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCOC[N+](CC)(CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)





![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)



![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)

